2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(4-methoxyphenyl)acetamide -

2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(4-methoxyphenyl)acetamide

Catalog Number: EVT-3823043
CAS Number:
Molecular Formula: C26H26N4O5S
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] []

    Compound Description: MF498 is a potent and selective antagonist for the E prostanoid receptor 4 (EP4) []. Studies have demonstrated its efficacy in reducing inflammation in a rat model of rheumatoid arthritis and alleviating osteoarthritis-like pain in guinea pigs []. Notably, MF498 displayed a favorable safety profile in preclinical studies, showing good gastrointestinal tolerability and a moderate impact on renal function [].

2. MF266-1 [1-(5-{3-[2-(Benzyloxy)-5-chlorophenyl]-2-thienyl}pyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol] []

    Compound Description: MF266-1 acts as an antagonist for the E prostanoid receptor 1 (EP1) []. Unlike MF498 (the EP4 antagonist), MF266-1 did not demonstrate significant anti-inflammatory effects in the adjuvant-induced arthritis model [].

3. MF266-3 [(2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide] []

    Compound Description: MF266-3 functions as an E prostanoid receptor 3 (EP3) antagonist []. Similar to MF266-1, MF266-3 did not exhibit notable anti-inflammatory effects in the adjuvant-induced arthritis model [].

4. MF-tricyclic [3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone] []

    Compound Description: MF-tricyclic serves as a selective inhibitor of cyclooxygenase 2 (COX-2) []. In the adjuvant-induced arthritis model, MF-tricyclic effectively reduced inflammation, demonstrating comparable efficacy to the EP4 antagonist MF498 []. Additionally, it exhibited a similar renal effect to MF498 by mitigating furosemide-induced natriuresis [].

5. Diclofenac []

    Compound Description: Diclofenac is a well-established nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties []. It effectively alleviated OA-like pain in a guinea pig model, demonstrating comparable efficacy to the EP4 antagonist MF498 [].

6. MF63 [2-(6-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)isophthalonitrile] []

    Compound Description: MF63 is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) []. In a guinea pig model, MF63 effectively reduced OA-like pain, displaying comparable efficacy to the EP4 antagonist MF498 and the NSAID diclofenac [].

7. SR121463B [1-[4-(N-tert-Butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2 morpholinoethoxy)cy-clohexane]indoline-2-one, phosphate monohydrate cis-isomer] []

    Compound Description: SR121463B is a nonpeptide antagonist of the V2-renal vasopressin receptor (V2R) []. Studies have demonstrated its selective binding affinity for V2R, with specific mutations in the V2R binding pocket significantly affecting its affinity [].

8. SR49059 [(2S)1-[(2R3S)-(5-Chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide] []

    Compound Description: SR49059 is another nonpeptide antagonist for the V2-renal vasopressin receptor (V2R) []. Similar to SR121463B, mutations in the V2R binding site influenced its binding affinity [].

9. SSR149415 [(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2pyrrolidine carboxamide, isomer(-)] []

    Compound Description: SSR149415 serves as a nonpeptide antagonist for the V2-renal vasopressin receptor (V2R) []. Like SR121463B and SR49059, its binding affinity to V2R was influenced by mutations in the receptor's binding pocket [].

10. OPC21268 [1-[1-[4-(3-Acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone] []

    Compound Description: OPC21268 acts as a nonpeptide antagonist for the V2-renal vasopressin receptor (V2R) []. Studies showed that mutations in the V2R binding pocket significantly impacted its binding affinity []. Interestingly, molecular modeling revealed that OPC21268 penetrates deeper into the transmembrane region of V2R compared to other nonpeptide antagonists [].

11. OPC41061 [(±)-4′-[(7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide] []

    Compound Description: OPC41061 functions as a nonpeptide antagonist for the V2-renal vasopressin receptor (V2R) []. Similar to other V2R antagonists mentioned, specific mutations in the V2R binding site affected its binding affinity [].

12. OPC31260, [(±)-5-Dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2, 3,4,5-tetrahydro-1H-benzazepine monohydrochloride] []

    Compound Description: OPC31260 acts as a nonpeptide antagonist for the V2-renal vasopressin receptor (V2R) []. Notably, mutations in the V2R binding pocket significantly impacted its binding affinity []. Replacing methionine with valine at position 120 in the V2R binding pocket led to a remarkable increase in the affinity of OPC31260 [].

Properties

Product Name

2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(4-methoxyphenyl)acetamide

IUPAC Name

2-[4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2-yl]-N-(4-methoxyphenyl)acetamide

Molecular Formula

C26H26N4O5S

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C26H26N4O5S/c1-17-9-10-18(15-23(17)36(33,34)29(2)3)25-21-7-5-6-8-22(21)26(32)30(28-25)16-24(31)27-19-11-13-20(35-4)14-12-19/h5-15H,16H2,1-4H3,(H,27,31)

InChI Key

VKJOTHACWYHSJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC)S(=O)(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.